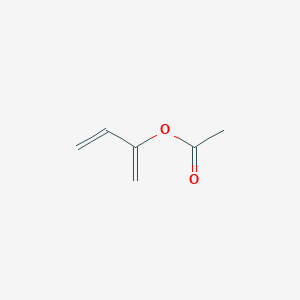
2-Acetoxy-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-1,3-butadiene, also known as 1,3-butadienyl acetate, is an organic compound with the molecular formula C6H8O2. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by an acetoxy group (CH3COO). This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetoxy-1,3-butadiene can be synthesized through several methods. One common method involves the reaction between crotonaldehyde and acetic anhydride in the presence of a catalyst such as potassium or sodium acetate. This reaction yields a mixture of cis and trans isomers of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the acetoxylation of 1,3-butadiene in the gas phase using a palladium-potassium acetate (Pd-KOAc) catalyst. This method is efficient and produces the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-1,3-butadiene undergoes various chemical reactions, including:
Diels-Alder Reactions: It acts as a diene in cycloaddition reactions with dienophiles such as maleimides, juglone, and butyne-1,4-dione.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Substitution Reactions: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids, molecular sieves, and various dienophiles. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound include various cyclohexene derivatives, benzocarbazolequinone, and other complex organic molecules .
Scientific Research Applications
2-Acetoxy-1,3-butadiene has several scientific research applications, including:
Chemistry: It is used as a diene in Diels-Alder reactions to synthesize complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug synthesis and development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetoxy-1,3-butadiene primarily involves its reactivity as a diene in cycloaddition reactions. The acetoxy group enhances its reactivity by stabilizing the transition state during these reactions. Molecular targets and pathways involved in its reactions include the formation of π-complexes with dienophiles and subsequent cycloaddition to form six-membered rings .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: The parent compound of 2-acetoxy-1,3-butadiene, known for its use in the production of synthetic rubber.
1,3-Butadienyl acetate: Another name for this compound.
Acetic acid, 1,3-butadienyl ester: Another synonym for the compound.
Uniqueness
This compound is unique due to the presence of the acetoxy group, which enhances its reactivity in cycloaddition reactions compared to its parent compound, 1,3-butadiene. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
24454-89-5 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
buta-1,3-dien-2-yl acetate |
InChI |
InChI=1S/C6H8O2/c1-4-5(2)8-6(3)7/h4H,1-2H2,3H3 |
InChI Key |
PMOLKBNSJNLKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



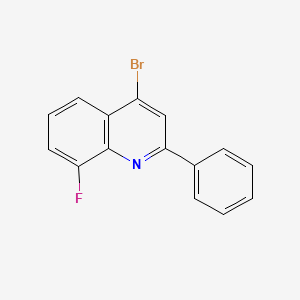
![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
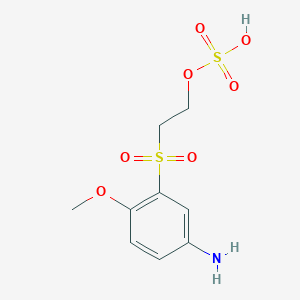
![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
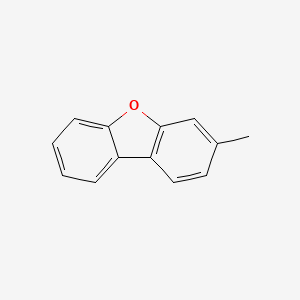

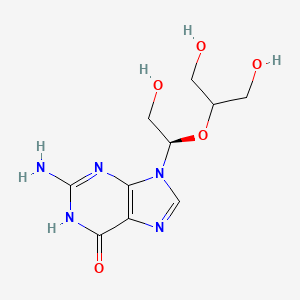

![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)

![Hydrazinecarboxylic acid,[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]-,methyl ester(9ci)](/img/structure/B13760335.png)


